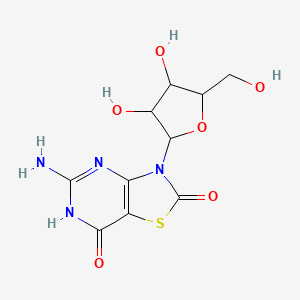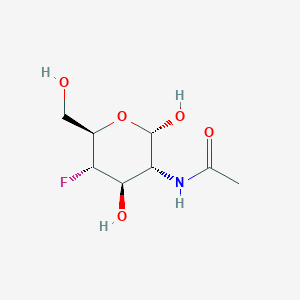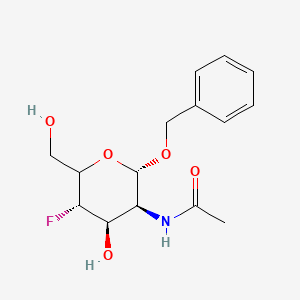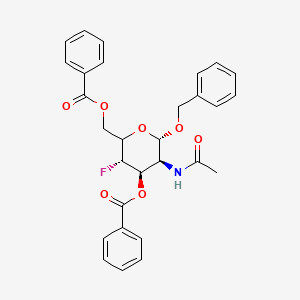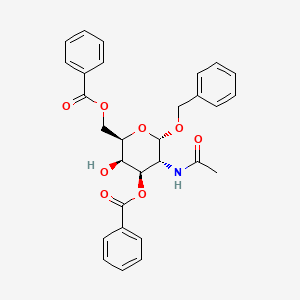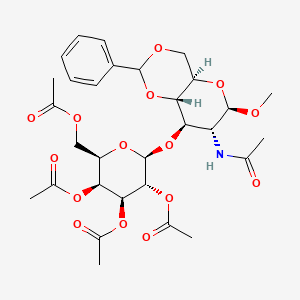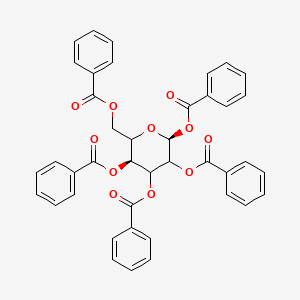
1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is a biochemical assay reagent commonly used in scientific research. It is a derivative of D-galactopyranoside, where all the hydroxyl groups are esterified with benzoyl groups. This compound is known for its role in various biochemical assays and research applications .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH is an enzyme that catalyzes the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, a critical step in glycolysis . This enzyme exerts metabolic flux control during aerobic glycolysis and is therefore an attractive therapeutic target for diseases like cancer and autoimmune diseases .
Mode of Action
This compound is extensively utilized for the glycosylation processes . It interacts with its target, GAPDH, by inhibiting its activity
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting the activity of GAPDH . This inhibition disrupts the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, thereby affecting the downstream processes of glycolysis .
Pharmacokinetics
It’s worth noting that the compound is soluble in chloroform , which may influence its absorption and distribution in the body.
Result of Action
By inhibiting GAPDH, this compound disrupts the glycolysis pathway . This disruption can have significant effects on cells, particularly those that rely heavily on glycolysis for energy production, such as cancer cells . Therefore, the compound could potentially be used in the treatment of diseases related to glycosylation abnormalities like cancer and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside typically involves the esterification of D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
D-galactopyranoside+5Benzoyl chloride→this compound+5HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-galactopyranoside and benzoic acid.
Reduction: The benzoyl groups can be reduced to yield the corresponding alcohols.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: D-galactopyranoside and benzoic acid.
Reduction: D-galactopyranoside and benzyl alcohol.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-galactopyranoside: Similar structure but with acetyl groups instead of benzoyl groups.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: Similar structure but derived from D-glucopyranoside instead of D-galactopyranoside.
Uniqueness
1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is unique due to its specific esterification pattern and the presence of benzoyl groups, which confer distinct chemical properties such as increased hydrophobicity and stability compared to its acetylated counterparts .
Properties
IUPAC Name |
[(3S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32?,33-,34?,35?,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-OOHBYFQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

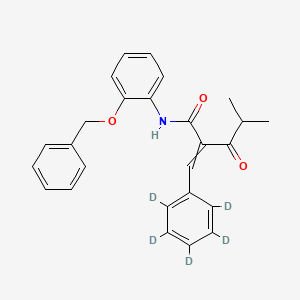
![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)
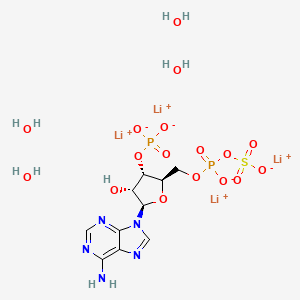
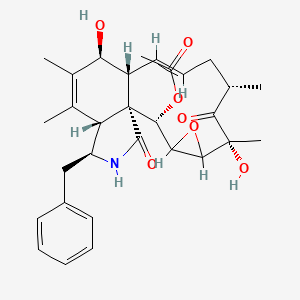
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
